molecular formula C18H19BrN2O2 B2893663 (2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797596-82-7

(2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2893663
CAS No.: 1797596-82-7
M. Wt: 375.266
InChI Key: BPCDEUMSLXEIKD-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: The major product is the phenyl derivative.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

(2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine and pyridine moieties can interact with polar or charged regions of the target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
  • (2-Fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Uniqueness

(2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it a valuable compound for developing new chemical entities with unique properties.

Properties

IUPAC Name

(2-bromophenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-13-5-4-8-17(20-13)23-14-9-11-21(12-10-14)18(22)15-6-2-3-7-16(15)19/h2-8,14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCDEUMSLXEIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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